![molecular formula C18H18ClN5O3 B2823877 9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-73-4](/img/structure/B2823877.png)
9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . They are an integral part of DNA and RNA and impart diverse pharmacological properties . Pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic ring containing two nitrogen atoms . The specific structure of “9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” would include additional functional groups attached to this basic pyrimidine structure.Aplicaciones Científicas De Investigación
Heteroaromatization and Synthesis of Novel Compounds
- Researchers have developed novel compounds, such as [1,2,4]triazolo[1,5-c]pyrimidines, by reacting derivatives similar to the compound . These new compounds have shown antimicrobial activity, indicating potential applications in pharmaceuticals (El-Agrody et al., 2001).
Development of New Purinediones
- Another study focused on creating new purinediones, which are similar in structure to the compound. These purinediones were synthesized through a multi-step process, demonstrating the compound's versatility in creating diverse chemical structures (Šimo et al., 1995).
Ring Cleavage Reactions
- The compound's derivatives have been used in ring cleavage reactions with amines, leading to the formation of various products like pyrimidines and urethanes. This highlights its utility in complex chemical reactions and synthesis (Kinoshita et al., 1989).
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
- Derivatives of the compound have been synthesized and evaluated for their potential as inotropic, anti-inflammatory, and antihypertensive agents. This suggests its applicability in the development of new medicinal compounds (Jeanneau-Nicolle et al., 1992).
Antimicrobial Evaluation
- A study synthesized new pyrimidines and condensed pyrimidines using derivatives of the compound and tested them for antimicrobial activity. The results indicated significant potential in creating antibacterial and antifungal agents (Abdelghani et al., 2017).
Photo-Induced Autorecycling Oxidizing Reaction
- Researchers explored the compound's derivatives for photo-induced autorecycling oxidizing reactions, suggesting its utility in advanced chemical processes and material science (Naya et al., 2005).
Inhibitor Development for Medical Applications
- The compound has been utilized in the development of inhibitors like PDE9 inhibitors, which are under preclinical development for treating Alzheimer's disease. This highlights its significance in neurodegenerative disease research (Wunder et al., 2005).
Anti-Inflammatory Activity in Arthritis Models
- Derivatives of the compound have shown anti-inflammatory activity in arthritis models, indicating their potential in treating chronic inflammatory diseases (Kaminski et al., 1989).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research and development of pyrimidine derivatives are likely to involve the design of new selective, effective, and safe therapeutic agents . This could involve the development of new synthetic methods, the exploration of new biological targets, and the optimization of the interaction between the ligand and the biological target .
Propiedades
IUPAC Name |
9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-11(25)10-24-16(26)14-15(21(2)18(24)27)20-17-22(8-3-9-23(14)17)13-6-4-12(19)5-7-13/h4-7H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRHQNZAXYWFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

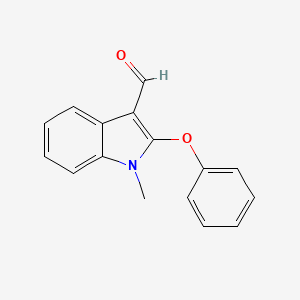
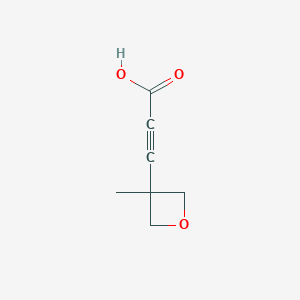
![2-benzyl-5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823799.png)
![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2823801.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2823802.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)
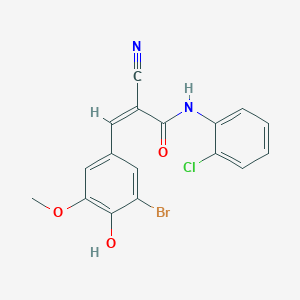
![benzo[d][1,3]dioxol-5-yl(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2823809.png)
![2-{[4-(3-Chlorophenyl)-3-oxo-3,4-dihydro-2-pyrazinyl]sulfanyl}acetamide](/img/structure/B2823810.png)
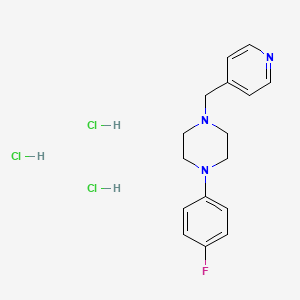
![1-(3-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2823812.png)
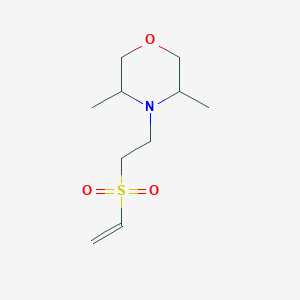
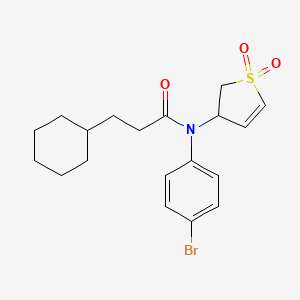
![1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2823817.png)